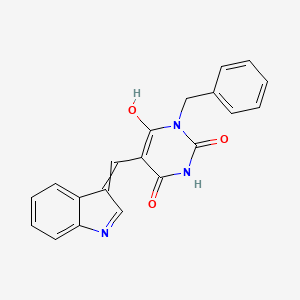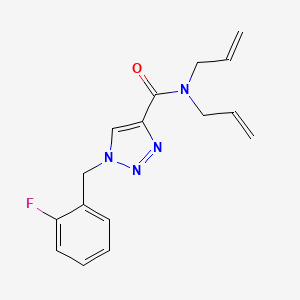![molecular formula C19H23NO B4980624 N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B4980624.png)
N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1998 and has since been used extensively in scientific research.
Mecanismo De Acción
N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that plays a critical role in synaptic plasticity and learning and memory processes. By blocking the activation of mGluR5, N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine reduces the release of glutamate, which is a major excitatory neurotransmitter in the brain.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function and reduce motor deficits in animal models of Parkinson's disease and Huntington's disease. It has also been shown to reduce anxiety-like behavior and improve social behavior in animal models of autism spectrum disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine in lab experiments is its high selectivity for mGluR5, which allows for more precise manipulation of this receptor subtype. However, one limitation of using N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine is its relatively low potency, which can make it difficult to achieve complete blockade of mGluR5 at lower concentrations.
Direcciones Futuras
There are several future directions for the use of N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine in scientific research. One potential area of focus is the development of more potent and selective mGluR5 antagonists that can be used in clinical trials for the treatment of neurological disorders. Another potential area of focus is the investigation of the role of mGluR5 in the development of addiction and the potential use of N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine as a therapeutic agent for substance abuse disorders.
Métodos De Síntesis
N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine can be synthesized through a multi-step process that involves the reaction of 2-naphthylamine with 4-methoxyphenylacetonitrile, followed by reduction and subsequent alkylation with 2-bromoethylamine. The final product is purified through recrystallization.
Aplicaciones Científicas De Investigación
N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of several neurological disorders, including Parkinson's disease, Alzheimer's disease, and fragile X syndrome.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-21-19-10-6-15(7-11-19)12-13-20-18-9-8-16-4-2-3-5-17(16)14-18/h2-7,10-11,18,20H,8-9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAIHSBNAKWFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198228 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B4980552.png)


![4-[(4-benzyl-1-piperidinyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B4980561.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4980574.png)
![N-[4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)phenyl]acetamide](/img/structure/B4980578.png)


![N-{1-[1-(1,3-dimethylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4980629.png)
![N-methyl-1-[3-(4-morpholinyl)propyl]-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4980633.png)
![N-cyclohexyl-2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4980638.png)
![2-(2-chlorophenyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one](/img/structure/B4980646.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B4980650.png)